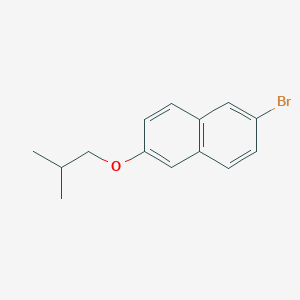

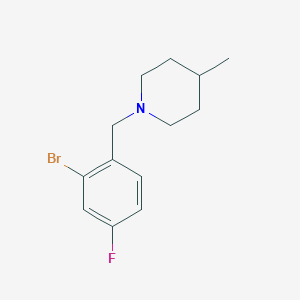

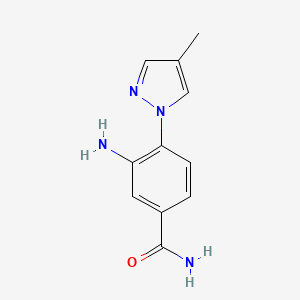

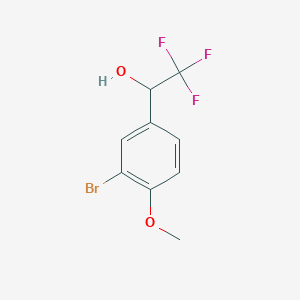

![molecular formula C10H15N3O B1530262 [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol CAS No. 1249830-74-7](/img/structure/B1530262.png)

[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol

Overview

Description

“[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol” is a chemical compound with the CAS Number: 1249830-74-7 . It has a molecular weight of 193.25 . The IUPAC name for this compound is [1- (4-pyrimidinyl)-2-piperidinyl]methanol . The compound is in powder form .

Molecular Structure Analysis

The InChI code for “[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol” is 1S/C10H15N3O/c14-7-9-3-1-2-6-13(9)10-4-5-11-8-12-10/h4-5,8-9,14H,1-3,6-7H2 . This code provides a specific textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol” is a powder . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 193.25 .

Scientific Research Applications

Synthesis of Pyranopyrimidine Derivatives The pyranopyrimidine core is crucial in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research has focused on developing synthetic pathways for substituted pyranopyrimidine derivatives using various hybrid catalysts, highlighting the importance of [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol in producing lead molecules for further pharmaceutical development (Parmar, Vala, & Patel, 2023).

Chemical Markers in Transformer Insulating Oil Methanol has been identified as a significant chemical marker in assessing the condition of solid insulation in power transformers. Its presence, detected during thermal aging tests with oil-immersed insulating papers, aids in monitoring cellulosic insulation degradation, highlighting the compound's role in enhancing transformer maintenance practices (Jalbert et al., 2019).

Hydrogen Production from Methanol Methanol is a promising source for hydrogen production, with significant research dedicated to improving the efficiency of hydrogen production from methanol thermochemical conversion. This involves exploring various catalysts and reactor technologies to optimize the process, underscoring the potential of methanol in the hydrogen economy (García et al., 2021).

Methacarn Fixation in Histology Methacarn (methanol-Carnoy) fixation offers improved preservation of tissue morphology for histological examination. This technique demonstrates the utility of methanol in enhancing the quality of microscopic analysis, particularly in preserving myofibrils and collagen structures (Puchtler et al., 1970).

Catalysis and Chemical Synthesis Research into methanol and derivatives like [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol plays a pivotal role in catalysis and chemical synthesis, contributing to the development of new materials and processes that address challenges in synthesis, energy, and the environment. The exploration of methanol's role in these areas signifies its broad utility beyond conventional applications (Wang & Astruc, 2020).

Safety And Hazards

The safety information for “[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol” includes several precautionary statements. It is recommended to avoid breathing dust, fumes, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided . The use of personal protective equipment, including chemical impermeable gloves, is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name |

(1-pyrimidin-4-ylpiperidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-7-9-3-1-2-6-13(9)10-4-5-11-8-12-10/h4-5,8-9,14H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWSUOBUBDJNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.